

Application Notes and Protocols for Azide MegaStokes 673 Dye in Flow Cytometry

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Compound of Interest

Compound Name: Azide MegaStokes dye 673

Cat. No.: B12056519

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Introduction

Azide MegaStokes 673 is a fluorescent dye featuring a large Stokes shift, making it a valuable tool for multicolor flow cytometry applications. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This bioorthogonal ligation strategy enables the specific labeling of cellular components, such as cell surface glycans, that have been metabolically engineered to incorporate an alkyne-containing precursor. The far-red emission of Azide MegaStokes 673 minimizes spectral overlap with many commonly used fluorophores, thereby reducing the complexity of compensation in multicolor experiments.

These application notes provide a detailed protocol for the use of Azide MegaStokes 673 in flow cytometry for the analysis of cell surface glycans, a key area of interest in immunology, cancer biology, and drug development.

Data Presentation

Table 1: Properties of Azide MegaStokes 673 Dye

| Property | Value | Reference |
|--|---|------------|
| Excitation Wavelength (λ_{ex}) | 542 nm | [1] |
| Emission Wavelength (λ_{em}) | 673 nm | [1] |
| Stokes Shift | ~131 nm | Calculated |
| Reactive Group | Azide | [1] |
| Labeling Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | [1] |
| Common Application | Labeling of alkyne-modified biomolecules | [1] |
| Toxicity | Generally low, tested up to 50 μ M in CHO cells | [2] |

Table 2: Recommended Reagent Concentrations for Cell Surface Glycan Labeling

| Reagent | Suggested Concentration Range | Notes |
|--|-------------------------------|--|
| Alkyne-modified sugar (e.g., Ac4ManNAI) | 25-100 μ M | Optimal concentration is cell-type dependent and should be determined empirically. |
| Azide MegaStokes 673 Dye | 1-10 μ M | Titration is recommended to determine the optimal concentration for maximal signal-to-noise ratio. |
| Copper (II) Sulfate (CuSO ₄) | 50-100 μ M | A 5:1 molar ratio of ligand to CuSO ₄ is commonly used to protect cells from copper toxicity. |
| Copper Protectant Ligand (e.g., THPTA) | 250-500 μ M | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-2.5 mM | Should be prepared fresh. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-modified N-acetylmannosamine analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) into the sialic acid biosynthesis pathway, resulting in the presentation of azide groups on cell surface glycans.

Materials:

- Cells of interest
- Complete cell culture medium
- Alkyne-modified N-acetylmannosamine (e.g., Ac4ManNAz)

- Phosphate-buffered saline (PBS)
- Cell scraper or trypsin/EDTA

Procedure:

- Seed cells in a culture vessel at a density that will allow for logarithmic growth for the duration of the labeling period.
- Allow cells to adhere and recover overnight.
- Prepare a stock solution of the alkyne-modified sugar in a suitable solvent (e.g., DMSO or sterile PBS).
- Add the alkyne-modified sugar to the cell culture medium to achieve the desired final concentration (e.g., 50 μ M).
- Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the cell type and the turnover rate of its surface glycans.
- Harvest the cells. For adherent cells, use a cell scraper or gentle enzymatic dissociation (e.g., trypsin/EDTA). For suspension cells, pellet by centrifugation.
- Wash the cells twice with ice-cold PBS to remove any unincorporated alkyne-modified sugar.
- Proceed immediately to the click chemistry labeling protocol.

Protocol 2: Labeling of Alkyne-Modified Cells with Azide MegaStokes 673 via Copper-Catalyzed Click Chemistry

This protocol details the copper-catalyzed click reaction to covalently attach Azide MegaStokes 673 to the alkyne-modified glycans on the cell surface.

Materials:

- Metabolically labeled cells (from Protocol 1)

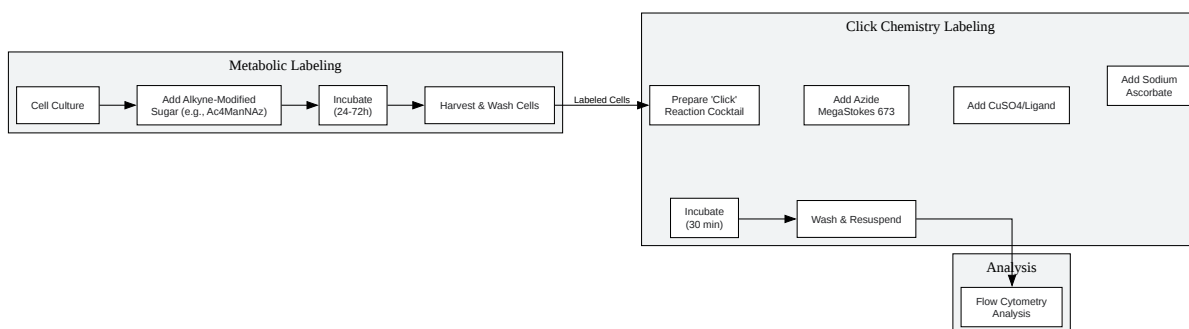
- Azide MegaStokes 673 dye
- Copper (II) Sulfate (CuSO_4)
- Copper protectant ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
- Sodium Ascorbate
- Bovine Serum Albumin (BSA)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

- Prepare the following stock solutions:
 - Azide MegaStokes 673: 1 mM in DMSO
 - CuSO_4 : 10 mM in sterile deionized water
 - THPTA: 50 mM in sterile deionized water
 - Sodium Ascorbate: 100 mM in sterile deionized water (prepare fresh)
- Resuspend the metabolically labeled cells in ice-cold PBS containing 1% BSA at a concentration of $1-5 \times 10^6$ cells/mL.
- Prepare the "click" reaction cocktail. For a 1 mL reaction, add the components in the following order, vortexing gently after each addition:
 - 950 μL of cell suspension
 - 5 μL of Azide MegaStokes 673 stock solution (final concentration: 5 μM)
 - 10 μL of CuSO_4 stock solution (final concentration: 100 μM)
 - 10 μL of THPTA stock solution (final concentration: 500 μM)

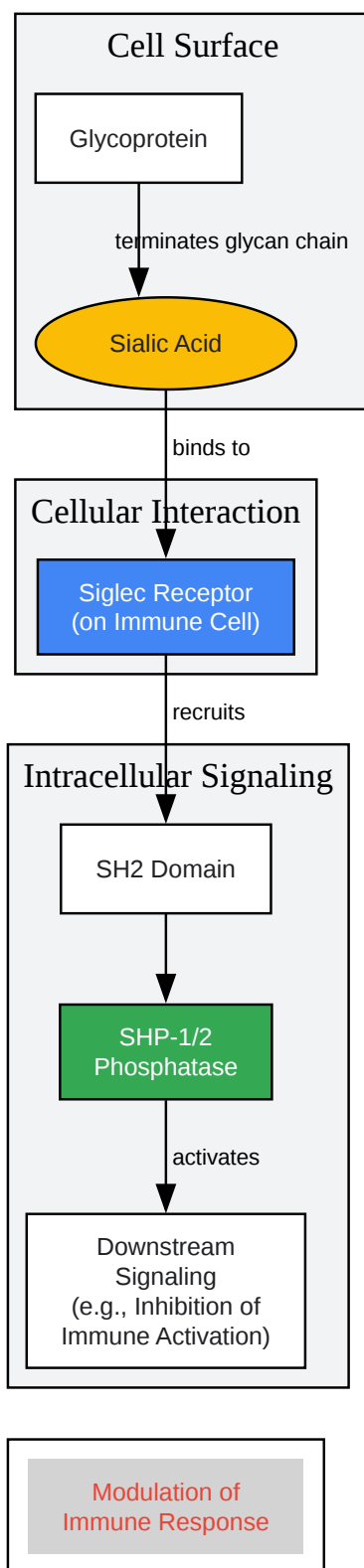
- Initiate the click reaction by adding 25 μL of the freshly prepared Sodium Ascorbate stock solution (final concentration: 2.5 mM).
- Incubate the reaction for 30 minutes at room temperature, protected from light.
- Quench the reaction by adding 2 mL of Flow Cytometry Staining Buffer.
- Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Discard the supernatant and wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
- Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for Azide MegaStokes 673 (Excitation: ~ 561 nm laser; Emission: $\sim 670/30$ nm bandpass filter).

Mandatory Visualization



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Experimental workflow for labeling and analysis.



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Siglec-mediated signaling pathway.

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References

- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to Spectral Flow Cytometry Fluorescent Selection | Thermo Fisher Scientific - SG [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Azide MegaStokes 673 Dye in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12056519#using-azide-megastokes-dye-673-for-flow-cytometry-applications]

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